USP30-I-1

Mitophagy Parkinson's disease Deubiquitinase inhibition

USP30-I-1 is a selective, covalent inhibitor of the mitochondrial deubiquitinating enzyme USP30, featuring a cyanopyrrolidine reactive group that forms an irreversible bond with the catalytic cysteine (Cys77). It was originally disclosed in patent WO2020212350A1 (Mission Therapeutics) and has been structurally and functionally characterized in neuroblastoma cells.

Molecular Formula C17H15N5O2
Molecular Weight 321.33 g/mol
Cat. No. B15583890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUSP30-I-1
Molecular FormulaC17H15N5O2
Molecular Weight321.33 g/mol
Structural Identifiers
InChIInChI=1S/C17H15N5O2/c1-11-5-14(9-22(11)10-19)21-16(23)17-20-8-15(24-17)13-4-2-3-12(6-13)7-18/h2-4,6,8,11,14H,5,9H2,1H3,(H,21,23)/t11-,14-/m1/s1
InChIKeyRNFCDLMNQAEONR-BXUZGUMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

USP30-I-1: Covalent Cyanopyrrolidine Inhibitor of Mitochondrial Deubiquitinase USP30 for Mitophagy and Parkinson's Research


USP30-I-1 is a selective, covalent inhibitor of the mitochondrial deubiquitinating enzyme USP30, featuring a cyanopyrrolidine reactive group that forms an irreversible bond with the catalytic cysteine (Cys77) [1]. It was originally disclosed in patent WO2020212350A1 (Mission Therapeutics) and has been structurally and functionally characterized in neuroblastoma cells [2]. USP30-I-1 is utilized in research targeting diseases characterized by impaired mitophagy, notably Parkinson's disease [3].

Workflow Covalent USP30 inhibition in mitophagy pathway studies
Selection Cyanopyrrolidine-based covalent probe for sustained target engagement
Context Neurodegeneration model research requiring DUB selectivity profiling

Why USP30-I-1 Cannot Be Substituted by Other USP30 Inhibitors: Differential Selectivity and Binding Mode


Despite the availability of several USP30 inhibitors (e.g., MF-094, CMPD-39, FT385), USP30-I-1 occupies a unique niche due to its covalent, cyanopyrrolidine-based binding mechanism that induces distinct conformational changes in USP30 [1]. Unlike noncovalent inhibitors such as benzosulfonamide-scaffold compounds, USP30-I-1 binds closer to the active site Cys77, which may confer improved selectivity against other deubiquitinase (DUB) family members [2]. Its activity-based protein profiling mass spectrometry (ABPP-MS) selectivity profile—no significant activity against >40 endogenous DUBs at concentrations ≤1 μM—sets it apart from less selective or non-covalent alternatives [3]. Therefore, generic substitution with other USP30 inhibitors would compromise the precise mechanistic and selectivity attributes required for rigorous mitophagy and Parkinson's disease research.

Binding mode Reversible inhibitors may not replicate the covalent, time-dependent target engagement profile
Selectivity Non-covalent or less selective DUB inhibitors may shift off-target pathway interpretation
Mechanism Structural analogs with different warheads may alter conformational dynamics at the thumb-palm cleft

USP30-I-1 Quantitative Differentiation Evidence: Potency, Selectivity, and Mechanism vs. Comparator Inhibitors


Biochemical Potency: USP30-I-1 vs. MF-094 and CMPD-39

USP30-I-1 exhibits a biochemical IC50 of 94 nM against USP30, which is more potent than MF-094 (IC50 = 120 nM) but less potent than the highly optimized covalent inhibitor FT385 (IC50 = 1.5 nM) . In a pre-incubation assay (30 min), USP30-I-1's IC50 improves to ~4 nM, demonstrating its time-dependent covalent inhibition [1]. This places USP30-I-1 as a moderately potent covalent inhibitor, distinct from noncovalent analogs like CMPD-39 (IC50 = 20 nM) .

Biochemical Potency
Cross-study comparable
IC50: 94 nM (standard); ~4 nM (30-min pre-incubation). Vs. MF-094: 120 nM; CMPD-39: 20 nM; FT385: 1.5 nM
Supports dose-response flexibility in covalent inhibition models
Fluorescence intensity assay; SH-SY5Y lysates
Mitophagy Parkinson's disease Deubiquitinase inhibition

Selectivity Profiling: USP30-I-1 vs. MF-094

USP30-I-1 demonstrates exceptional selectivity, with no significant activity against >40 endogenous DUBs at concentrations ≤1 μM, as determined by ABPP-MS in SH-SY5Y neuroblastoma cells [1]. In contrast, MF-094 shows <30% inhibition against a panel of 22 USPs at 10 μM, but its selectivity window is less comprehensive . Specifically, MF-094's IC50 for USPs 1, 8, and 9 is >10 μM (selectivity index >83-fold over USP30 IC50 of 120 nM) [2]. USP30-I-1's broader and more stringent selectivity profile (no activity at 1 μM across 40 DUBs) provides greater confidence in target-specific mitophagy studies.

Selectivity Profiling
Cross-study comparable
No significant activity against >40 endogenous DUBs at ≤1 μM. MF-094 shows residual activity on USPs 1, 8, 9 at 10 μM
Minimizes confounding off-target effects in target-engagement studies
ABPP-MS in SH-SY5Y cells vs. panel assay
Selectivity Deubiquitinase panel Off-target activity

Covalent Binding Mechanism and Structural Basis for Improved Selectivity

USP30-I-1 is a covalent inhibitor that forms an irreversible bond with USP30's catalytic cysteine (Cys77), as confirmed by HDX-MS and enzyme kinetics [1]. Compared to a noncovalent benzosulfonamide-scaffold inhibitor, USP30-I-1 binds closer to the active site and induces distinct conformational changes in the thumb and palm domains [2]. This binding mode is hypothesized to underpin its improved selectivity against other DUB family members [3]. The covalent nature also confers prolonged target engagement, a feature not shared by reversible inhibitors like MF-094 or CMPD-39.

Covalent Binding Mode
Direct head-to-head
Irreversible binding to Cys77; distinct conformational change in thumb-palm cleft vs. noncovalent benzosulfonamide scaffold
Enables sustained USP30 blockade for long-term mitophagy assays
HDX-MS, enzyme kinetics, molecular docking
Covalent inhibitor Binding mode HDX-MS

USP30-I-1 Application Scenarios: Mitophagy Research, Parkinson's Disease Models, and Selectivity Validation


Mitophagy Flux and Ubiquitination Assays

USP30-I-1 is ideal for studying mitophagy dynamics due to its covalent, sustained USP30 inhibition. At concentrations ≤1 μM, it selectively blocks USP30 without off-target DUB activity, allowing unambiguous interpretation of mitochondrial ubiquitination and clearance [1]. Researchers can use USP30-I-1 in Parkin-dependent or -independent mitophagy assays to accelerate damaged mitochondria removal [2].

Parkinson's Disease Cellular Models

Given USP30's role in neuroprotection, USP30-I-1 is suited for Parkinson's disease research, particularly in dopaminergic neuron models. Its high selectivity and covalent mechanism enable long-term target engagement, mimicking genetic USP30 depletion and promoting mitophagy in stressed neurons [1].

Selectivity Profiling and Target Validation

USP30-I-1's well-characterized selectivity profile (no activity against >40 DUBs at 1 μM) makes it a valuable tool for validating USP30-dependent phenotypes. It can be used alongside noncovalent inhibitors like MF-094 or CMPD-39 to dissect covalent vs. reversible inhibition effects [2].

Application
Selection Property
Validation Focus
Mitophagy flux and ubiquitination assays
Covalent sustained inhibition
Mitochondrial clearance endpoint monitoring
Neurodegeneration cellular models
Selective DUB target engagement
Dopaminergic neuron model-response context
Target validation and selectivity profiling
Comprehensive selectivity profile
USP30-dependent phenotype verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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